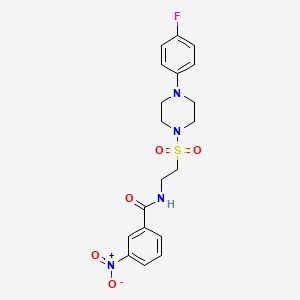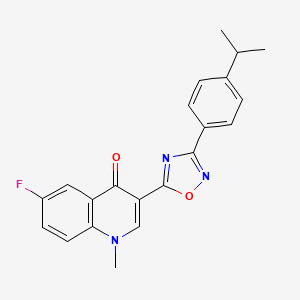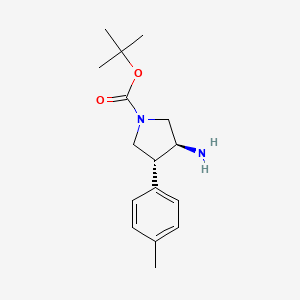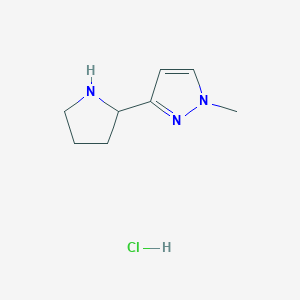
5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate is a useful research compound. Its molecular formula is C8H5BrF4O3S and its molecular weight is 337.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorosulfonylation Reagent for Isoxazole Synthesis
A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), demonstrates potential as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent has been applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, highlighting a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Synthesis of Multifunctional C-Phosphonio Phosphorus Vinyl Ylides
Trifluoromethanesulfonic acid interacts with bis[bis(diisopropylamino)phosphino]diazomethane, leading to a series of reactions that produce various phosphorus-containing compounds. This includes the synthesis of (phosphino)(phosphonio)carbene, demonstrating the versatility of phosphorus chemistry in creating multifunctional compounds with potential applications in synthesis and material science (Dyer, Baceiredo, & Bertrand, 1996).
Radical Reactions for Difluoro-GABA Synthesis
Ethyl/methyl 2-bromo-2,2-difluoroacetate and related compounds undergo radical additions to vinyl ethers, demonstrating a methodology for the synthesis of difluoroacetyl-substituted acetals. This technique has been applied in the synthesis of 3,3-difluoro-GABA, contributing to the series of isomeric difluoro GABAs and showcasing the utility of radical reactions in synthesizing modified amino acids with potential biological activities (Kondratov et al., 2015).
Nucleophilic Cyclization for Hetero- and Carbocycle Synthesis
1,1-Difluoro-1-alkenes undergo disfavored 5-endo-trig cyclizations with various nucleophiles, facilitated by the unique properties of fluorine. This process leads to the synthesis of fluorinated indoles, benzo[b]furans, benzo[b]thiophenes, and cyclopentenes, illustrating the significant role of fluorine in enabling nucleophilic cyclization reactions that are generally disfavored, thus opening new pathways for the synthesis of fluorinated heterocycles and carbocycles (Ichikawa et al., 2002).
Synthesis of Fluorinated Surfactants for Proton-Conducting Membranes
The synthesis of polymerizable fluorinated surfactants, such as sodium 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(4-vinylphenyl)ethoxy)ethanesulfonate, showcases an approach to creating stable nanostructured proton-conducting membranes. This work illustrates the potential of fluorinated materials in the development of advanced materials for energy and environmental applications (Wadekar et al., 2010).
Safety and Hazards
This compound is classified under the GHS05 hazard pictogram, indicating that it’s corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P310 (immediately call a poison center or doctor if you feel unwell), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Properties
IUPAC Name |
(5-bromo-2-fluoro-4-methylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O3S/c1-4-2-6(10)7(3-5(4)9)16-17(14,15)8(11,12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJJQJWYFZHTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OS(=O)(=O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
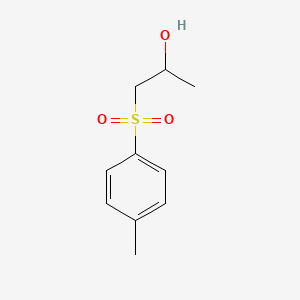
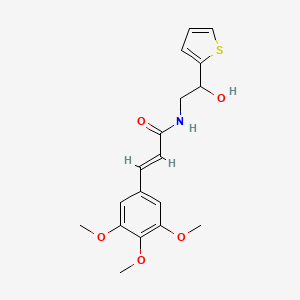
![4-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2547054.png)
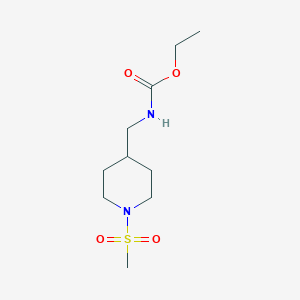
![N-(2,5-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2547058.png)
![3-ethyl-N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2547059.png)
![5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2547060.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide](/img/structure/B2547063.png)
